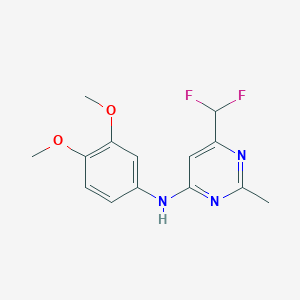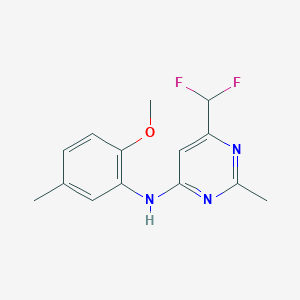
6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine, also known as DFMA, is a biochemically active compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family, and is a heterocyclic organic compound with a nitrogen-containing six-membered ring structure. DFMA has been used in a variety of experiments, ranging from biological studies to pharmaceutical research.
科学的研究の応用
6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, receptor binding, and drug metabolism. It has also been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of drugs on various biochemical and physiological processes. In addition, 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been used to study the pharmacokinetics of drugs, as well as to assess the toxicity of drugs.
作用機序
The mechanism of action of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also believed to act as a receptor agonist, binding to certain receptors in the body and triggering a response.
Biochemical and Physiological Effects
6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2D6, which is involved in the metabolism of drugs. It has also been shown to inhibit the enzyme CYP3A4, which is involved in the metabolism of many drugs. In addition, 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine has been shown to increase the levels of serotonin in the brain, which can have an antidepressant effect.
実験室実験の利点と制限
The use of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a wide range of applications, making it a useful tool for studying various biochemical and physiological processes. However, there are some limitations to the use of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine in lab experiments. It is toxic and can cause irritation to the skin and eyes. In addition, it is not soluble in water, so it must be dissolved in a polar solvent before use.
将来の方向性
The potential applications of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine are vast, and there are many future directions for research. One potential area of research is the development of new drugs based on 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine. Another potential area of research is the use of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine to study the effects of drugs on the central nervous system. In addition, 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine could be used to investigate the mechanisms of action of drugs on various biochemical and physiological processes. Finally, further research could be done to investigate the toxicity of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine and to develop methods for its safe use in lab experiments.
合成法
6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine is synthesized through a series of reactions, beginning with the reaction of 2-methoxy-5-methylphenol and difluoromethyl isothiocyanate. The resulting product is then reacted with 2-methylpyrimidine-4-amine to produce 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO). The reaction is usually conducted at temperatures between 0 and 25 degrees Celsius.
特性
IUPAC Name |
6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-8-4-5-12(20-3)10(6-8)19-13-7-11(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRQCSKSXNNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)
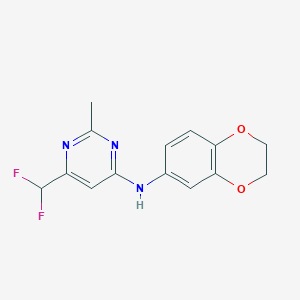
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457360.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)
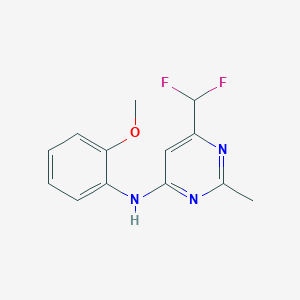
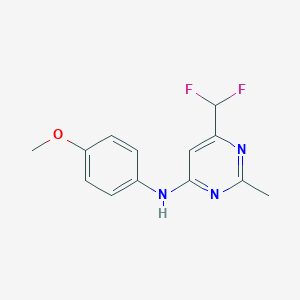


![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)


